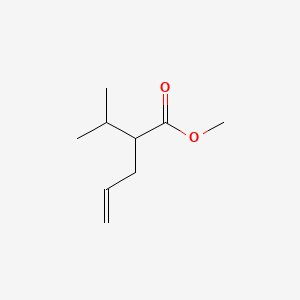

Methyl 2-isopropyl-4-pentenoate

Description

Contextualization within Unsaturated Ester Chemistry

Methyl 2-isopropyl-4-pentenoate is classified as an unsaturated ester. This classification arises from two key functional groups present in its structure: a methyl ester group and a terminal alkene (double bond). The interplay between these two groups dictates the compound's reactivity and its role in organic synthesis.

The ester functionality can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The α-carbon, situated next to the carbonyl group, possesses acidic protons that can be removed by a strong base, allowing for alkylation or other functionalization at this position.

The terminal double bond provides a site for a wide array of addition reactions. These include, but are not limited to, hydrogenation, halogenation, and hydroboration-oxidation. The presence of both the ester and the alkene in the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

The combination of these features makes this compound a versatile substrate in reactions that aim to build molecular complexity. Its reactivity profile is characteristic of unsaturated esters, which are widely employed in organic synthesis for their ability to participate in a diverse range of chemical transformations.

Significance as a Chiral Building Block and Synthetic Intermediate

A crucial aspect of this compound's significance lies in its nature as a chiral building block. The carbon atom at the second position (C2), which bears the isopropyl group, is a stereocenter. This means that this compound can exist as two non-superimposable mirror images, or enantiomers.

The ability to synthesize and utilize enantiomerically pure forms of this compound is of paramount importance in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. google.com Often, only one enantiomer of a chiral molecule will exhibit the desired biological activity, while the other may be inactive or even detrimental.

As a synthetic intermediate, optically active this compound serves as a starting point for the synthesis of more complex chiral molecules. google.com By incorporating this chiral fragment, chemists can control the stereochemistry of the final product. For instance, the enantiomerically pure (S)-form of a related compound, (4E)-5-chloro-2-isopropyl-4-pentenoate, is a valuable intermediate for certain insecticides and antihypertensive agents. google.com The development of asymmetric syntheses that can selectively produce one enantiomer of this compound or its derivatives over the other is therefore an active area of research. uoa.gr

Historical Overview of Key Research Developments

The exploration of this compound and related structures has evolved over several decades, driven by the need for efficient synthetic routes to valuable target molecules. Early research into the synthesis of related α-isopropyl pentenoic acid derivatives can be traced back to the mid-20th century. For example, a 1960 publication in a Soviet scientific journal described the quaternary alkylation of diethyl isopropylmalonate with 1,3-dichloro-1-propene. google.com

A significant development in the synthesis of related compounds was disclosed in a U.S. patent, which detailed a process for producing a 5-chloro-2-isopropyl-4-pentenoate by reacting methyl isopentanoate with 1,3-dichloro-1-propene in the presence of lithium diisopropylamide (LDA) at very low temperatures. google.com This method highlights the use of strong bases to generate a carbanion for subsequent alkylation, a common strategy in modern organic synthesis.

Further refinements to these synthetic procedures have been documented in subsequent patents. These improvements have focused on aspects such as reaction conditions, the use of alternative reagents like sodium iodide to enhance reactivity, and methods for the dealkoxycarbonylation of intermediate malonates to yield the desired product. google.com The ongoing research in this area underscores the compound's importance as a precursor to high-value chemical entities.

Compound Properties

| Property | Value | Source |

| CAS Number | 72143-24-9 | guidechem.com |

| Molecular Formula | C9H16O2 | guidechem.com |

| Molecular Weight | 156.225 g/mol | guidechem.com |

| IUPAC Name | methyl 2-propan-2-ylpent-4-enoate | nih.gov |

| SMILES | CC(C)C(CC=C)C(=O)OC | nih.gov |

| InChI | InChI=1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3 | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-propan-2-ylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQIJZLLUJFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992868 | |

| Record name | Methyl 2-(propan-2-yl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-24-9 | |

| Record name | Methyl 2-isopropyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(propan-2-yl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Isomerization and Rearrangement Reactions

Thermal Isomerization of Unsaturated Esters

The carbon-carbon double bond in γ,δ-unsaturated esters like Methyl 2-isopropyl-4-pentenoate can migrate under thermal conditions to form the more thermodynamically stable α,β- or β,γ-unsaturated isomers. This isomerization often proceeds through a pericyclic reaction mechanism, specifically a nih.govnih.gov-hydride shift. In the case of this compound, heating could lead to the formation of Methyl 2-isopropyl-3-pentenoate and Methyl 2-isopropyl-2-pentenoate. The equilibrium between these isomers is influenced by the reaction temperature and the substitution pattern of the ester.

The general transformation can be depicted as follows:

Scheme 1: Plausible Thermal Isomerization of this compound

Mechanistic Studies of 1,5-Hydrogen Transfer in Pentenoate Systems

The thermal isomerization of γ,δ-unsaturated esters to their β,γ- and α,β-unsaturated counterparts is mechanistically interesting. For pentenoate systems, a concerted, pericyclic nih.govnih.gov-hydride shift is a commonly proposed mechanism. This process involves a six-membered cyclic transition state where a hydrogen atom is transferred from the carbon at the 5-position to the carbon at the 1-position (the carbonyl carbon in a related vinyl ether, or the α-carbon of the ester in a conjugated system).

The reaction is governed by the principles of orbital symmetry. The suprafacial migration of the hydrogen atom across the π-system is thermally allowed. The transition state involves the overlap of the σ orbital of the C-H bond being broken with the π system of the double bond and the p-orbital of the carbonyl carbon (or a related atom in the conjugated system). The presence of the isopropyl group at the α-position of this compound can influence the stability of the transition state and the activation energy of the process due to steric interactions.

Addition Reactions to the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Allylations, Michael Additions)

Allylations: The α-position of this compound can be deprotonated using a strong base to form an enolate. This enolate can then act as a nucleophile in allylic alkylation reactions. For instance, reaction with an allyl halide in the presence of a palladium catalyst can introduce an additional allyl group, leading to more complex structures. The regioselectivity of such reactions can be influenced by the nature of the catalyst and the reaction conditions.

Michael Additions: While this compound itself is not a classic Michael acceptor due to the isolated double bond, its isomer, Methyl 2-isopropyl-2-pentenoate, which can be formed via thermal isomerization, is an α,β-unsaturated ester and thus a good Michael acceptor. It can react with a wide range of nucleophiles (Michael donors) in a conjugate addition fashion. Examples of Michael donors include enolates, amines, and thiols. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other functionalized molecules.

A patent describes the reaction of this compound with sodium urea (B33335) in dimethylformamide. While not a typical Michael addition, this reaction showcases the reactivity of the ester in a carbon-nitrogen bond-forming process, leading to the synthesis of allylisopropylacetylurea (Apronal). google.com

Table 1: Examples of C-C Bond Forming Reactions

| Reaction Type | Reactants | Product |

| Allylic Alkylation (Hypothetical) | 1. This compound, LDA | Methyl 2-allyl-2-isopropyl-4-pentenoate |

| 2. Allyl bromide, Pd(PPh3)4 | ||

| Michael Addition (of isomer) | Methyl 2-isopropyl-2-pentenoate, Diethyl malonate, NaOEt | Diethyl 2-(1-(methoxycarbonyl)-2-methylpropyl)-1,3-propanedioate |

| Reaction with Urea Derivative google.com | This compound, Sodium Urea | Allylisopropylacetylurea |

Chalcogenocyclofunctionalization of Unsaturated Analogues

The terminal double bond of γ,δ-unsaturated esters and acids can undergo cyclization reactions initiated by electrophilic chalcogen species, such as organoselenium compounds. For example, the reaction of 4-pentenoic acid with phenylselenyl chloride (PhSeCl) or bromide (PhSeBr) leads to the formation of a five-membered lactone ring through an intramolecular cyclization process. This reaction, known as selenolactonization, proceeds via an episelenonium ion intermediate, which is then attacked by the internal carboxylate nucleophile.

Enzymatic Transformations and Substrate Specificity (excluding biological consequences)

Enzymes, particularly lipases, are widely used in organic synthesis for their high selectivity and mild reaction conditions. These biocatalysts can be employed for the transformation of esters like this compound.

Enzymatic Hydrolysis and Transesterification: Lipases can catalyze the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid, 2-isopropyl-4-pentenoic acid. This reaction is typically carried out in an aqueous medium. Conversely, in the presence of an alcohol, lipases can catalyze transesterification reactions, leading to the formation of a different ester.

Substrate Specificity: The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on the specific enzyme used and the structure of the substrate.

Candida antarctica Lipase (B570770) B (CALB): CALB is a versatile and widely used lipase in organic synthesis. It is known to accept a broad range of substrates. While it does not exhibit significant interfacial activation, it is highly active for the hydrolysis and esterification of various esters. researchgate.netmpg.de It is expected to be an effective catalyst for the transformation of this compound.

Pseudomonas cepacia Lipase (PCL): PCL is another commonly used lipase with a broad substrate scope. It shows good activity towards a variety of esters, including those with unsaturated acyl chains. nih.govsigmaaldrich.com Studies on related unsaturated esters suggest that PCL could be a suitable biocatalyst for the kinetic resolution of racemic mixtures containing the 2-isopropyl-4-pentenoate moiety, based on its enantioselectivity.

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme | Reaction Type | Potential Product |

| Candida antarctica Lipase B (CALB) | Hydrolysis | 2-Isopropyl-4-pentenoic acid |

| Pseudomonas cepacia Lipase (PCL) | Transesterification (with ethanol) | Ethyl 2-isopropyl-4-pentenoate |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (of a racemic precursor) | Enantiomerically enriched 2-isopropyl-4-pentenoic acid and unreacted ester |

Mechanistic Studies of Compound Interactions with Organic and Organometallic Systems (focus on chemical transformations)

The presence of a terminal double bond in this compound opens up a wide array of possible chemical transformations, particularly in the realm of organometallic chemistry.

Heme-containing systems, such as cytochrome P450 enzymes, are known to catalyze a variety of oxidative reactions. Research has shown that this compound can interact with and cause the destruction of cytochrome P450. nih.gov This process involves the formation of an adduct between the prosthetic heme group of the enzyme and the unsaturated ester. nih.gov The mechanism is believed to proceed via the metabolic activation of the terminal double bond by the cytochrome P450 system. This activation does not appear to involve the formation of an epoxide metabolite. nih.gov Instead, the terminal olefin is thought to be a substrate for the enzyme, leading to the generation of a reactive species that alkylates the heme porphyrin ring, thereby inactivating the enzyme. nih.gov This type of interaction is characteristic of terminal olefins and acetylenes, which are often referred to as "suicide substrates" for cytochrome P450.

The terminal alkene functionality in this compound is a key site for chemical reactivity, particularly in the context of organometallic catalysis. A common reaction for terminal alkenes is isomerization to form internal alkenes. This can be achieved using various transition metal catalysts. For example, a molybdenum(0) complex has been shown to selectively isomerize terminal alkenes to the corresponding (Z)-2-alkenes. acs.org The proposed mechanism involves the formation of a metal-hydride species, followed by the 2,1-insertion of the terminal alkene into the Mo-H bond and subsequent stereoselective β-hydride elimination. acs.org

Another important transformation is allylic oxidation, where a C-H bond adjacent to the double bond is functionalized. Copper-catalyzed asymmetric allylic C-H oxidation of terminal alkenes can produce valuable chiral building blocks. acs.org The regioselectivity of such reactions is often influenced by the steric and electronic properties of both the substrate and the catalyst system. For terminal alkenes, oxidation typically occurs at the allylic methylene (B1212753) group. acs.org

The reactivity of the double bond can also be harnessed in other transformations such as metathesis, hydroformylation, and polymerization, all of which are mediated by specific organometallic catalysts. The presence of the ester and isopropyl groups can influence the outcome of these reactions through steric and electronic effects.

Advanced Oxidation Reactions (e.g., Ozonolysis and Criegee Intermediate Formation)

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. When this compound reacts with ozone, the terminal double bond is cleaved. The reaction proceeds via the Criegee mechanism. organic-chemistry.orgwikipedia.org

The first step is the 1,3-dipolar cycloaddition of ozone to the double bond to form a highly unstable primary ozonide (molozonide). msu.edubyjus.com This intermediate rapidly undergoes a cycloreversion to yield a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide, also known as a Criegee intermediate. organic-chemistry.orgacs.org For this compound, the Criegee intermediate formed would be 3-isopropyl-3-methoxycarbonyl-1,2-dioxa-4-pentanone.

This Criegee intermediate is a zwitterionic species that is highly reactive. researchgate.net It can undergo several subsequent reactions depending on the conditions. In a non-participating solvent, the Criegee intermediate can recombine with the formaldehyde (B43269) in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orgmsu.edu

The fate of the Criegee intermediate is central to the products formed. These intermediates can be trapped by protic solvents like alcohols to form hydroperoxy hemiacetals. organic-chemistry.org They can also undergo unimolecular decay to form other products, including radicals, which have significant implications in atmospheric chemistry. rsc.orgresearchgate.net The work-up conditions following ozonolysis determine the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will yield the corresponding aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) will lead to carboxylic acids. masterorganicchemistry.com

Table 2: Predicted Products of Ozonolysis of this compound

| Work-up Condition | Major Organic Products |

| Reductive Work-up (e.g., (CH₃)₂S) | Methyl 2-isopropyl-3-oxopropanoate and Formaldehyde |

| Oxidative Work-up (e.g., H₂O₂) | Methyl 2-isopropyl-3-oxo-propanoic acid and Formic acid |

| Trapping with Methanol (B129727) | Corresponding hydroperoxy hemiacetal of the Criegee intermediate |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. For Methyl 2-isopropyl-4-pentenoate, with its various proton and carbon environments, NMR provides invaluable information regarding connectivity, and through more advanced techniques, the spatial orientation of atoms.

A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl ester protons, the isopropyl group protons (both the methine and the two diastereotopic methyl groups), the alpha-proton, the beta-methylene protons, and the terminal vinyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | O-CH ₃ | 3.65 (s, 3H) | | CH (CH₃)₂ | 1.90-2.10 (m, 1H) | | CH(C H₃)₂ | 0.90-1.00 (d, 6H) | | CH -COOCH₃ | 2.40-2.50 (m, 1H) | | CH ₂-CH=CH₂ | 2.20-2.35 (m, 2H) | | CH=CH ₂ | 5.00-5.15 (m, 2H) | | CH =CH₂ | 5.70-5.85 (m, 1H) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | C =O | 175-177 | | C H=CH₂ | 135-137 | | CH=C H₂ | 115-117 | | O-C H₃ | 51-53 | | C H-COOCH₃ | 50-52 | | C H(CH₃)₂ | 30-32 | | C H₂-CH=CH₂ | 38-40 | | CH(C H₃)₂ | 19-21 |

Application of Multidimensional NMR Techniques for Isomer Differentiation

While 1D NMR provides fundamental structural information, complex molecules or isomeric mixtures often require multidimensional NMR techniques for complete assignment. For a compound like this compound, which could potentially exist with its double bond in a different position (e.g., Methyl 2-isopropyl-3-pentenoate), techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous isomer differentiation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For this compound, key correlations would be observed between the vinyl proton (at ~5.7-5.85 ppm) and the terminal vinyl protons (at ~5.00-5.15 ppm), as well as the adjacent methylene (B1212753) protons (~2.20-2.35 ppm). Further correlations would link these methylene protons to the alpha-proton, and the alpha-proton to the isopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For instance, the proton signal around 5.7-5.85 ppm would show a cross-peak with the carbon signal at ~135-137 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying isomers. In this compound, an HMBC experiment would show a correlation from the methyl ester protons (~3.65 ppm) to the carbonyl carbon (~175-177 ppm). Crucially, correlations from the terminal vinyl protons to the beta-carbon, and from the beta-methylene protons to the alpha-carbon and the vinyl carbon, would confirm the position of the double bond.

Conformational Analysis via NMR Spectroscopy

The rotational freedom around the single bonds in this compound gives rise to multiple possible conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations in solution.

The magnitude of the vicinal coupling constant (³J) between the alpha-proton and the beta-methylene protons can be related to the dihedral angle between them via the Karplus equation. By analyzing the coupling patterns, researchers can infer the population of different staggered conformations (gauche vs. anti). Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons that are close in proximity, providing further evidence for specific conformational preferences. For instance, an NOE between the isopropyl group protons and the beta-methylene protons would suggest a folded conformation.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Elucidation of Fragmentation Mechanisms under Electron Ionization and Chemical Ionization

Electron Ionization (EI): EI is a hard ionization technique that leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. Key fragmentation pathways for esters often involve cleavage at the carbonyl group. Expected fragments would include:

Loss of the methoxy (B1213986) group (-OCH₃): leading to an acylium ion at m/z 125.

Loss of the isopropyl group (-CH(CH₃)₂): resulting in a fragment at m/z 113.

McLafferty rearrangement: If sterically feasible, a hydrogen atom from the gamma-position can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a characteristic neutral alkene loss and a charged enol fragment.

Cleavage of the allyl group: Loss of the allyl radical (•CH₂CH=CH₂) would result in a fragment at m/z 115.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺ at m/z 157. This is particularly useful for confirming the molecular weight of the compound. Common reagent gases for CI include methane, isobutane, and ammonia. The fragmentation observed under CI conditions is generally less extensive than with EI and can provide complementary structural information.

| Predicted EI-MS Fragmentation for this compound | | :--- | :--- | | m/z | Proposed Fragment | | 156 | [M]⁺ (Molecular Ion) | | 125 | [M - OCH₃]⁺ | | 115 | [M - C₃H₅]⁺ | | 113 | [M - CH(CH₃)₂]⁺ | | 83 | [C₅H₇O]⁺ | | 69 | [C₄H₅O]⁺ | | 43 | [CH(CH₃)₂]⁺ | | 41 | [C₃H₅]⁺ (Allyl cation) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₉H₁₆O₂, the theoretical exact mass of the molecular ion is 156.11503 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Chromatographic Methods for Complex Mixture Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Given its volatility, GC is a highly suitable technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can be used for quantitative analysis and purity determination. The choice of the stationary phase is critical for achieving good separation from any isomers or impurities. A non-polar or moderately polar column, such as one with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, would likely provide good resolution. In a patent describing the synthesis of a related compound, methyl (4E)-5-chloro-2-isopropyl-4-pentenoate, gas chromatography was used to monitor the reaction progress, indicating its utility for analyzing this class of compounds. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile esters, HPLC can also be employed, particularly for less volatile derivatives or for preparative scale purification. For a relatively non-polar compound like this compound, reversed-phase HPLC with a C8 or C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC) for Quantitative Analysis and Isomer Ratio Determination

Gas chromatography (GC) is a powerful analytical technique used to separate and quantify volatile and thermally stable compounds. researchgate.net For this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), is the method of choice for determining its purity and the ratio of any potential isomers. nih.govresearchgate.netsigmaaldrich.comsciopen.com

The principle of GC-FID involves injecting a volatilized sample into a carrier gas stream, which then flows through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity. As each component elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical signal. The intensity of this signal is proportional to the amount of the compound, allowing for quantitative analysis. nih.govresearchgate.net

In the context of this compound, a quantitative GC-FID analysis would involve preparing standard solutions of a known concentration of the purified compound. A calibration curve would then be generated by plotting the peak area obtained from the GC chromatogram against the concentration of the standard solutions. sigmaaldrich.com This curve can then be used to determine the concentration of this compound in an unknown sample.

Furthermore, GC is highly effective in separating geometric isomers (diastereomers). This compound can exist as cis and trans isomers depending on the substitution pattern around the double bond. These isomers often exhibit slightly different physical properties, which can lead to different retention times on a GC column. researchgate.net By analyzing a mixture containing both isomers, the ratio of their respective peak areas in the chromatogram can be used to determine the isomer ratio of the sample.

Illustrative Data for GC-FID Analysis:

To illustrate the application of GC-FID for quantitative analysis and isomer ratio determination, a hypothetical set of experimental data is presented below.

Table 1: Hypothetical GC-FID Calibration Data for Quantitative Analysis of this compound

| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 12,500 |

| 0.2 | 25,200 |

| 0.5 | 63,000 |

| 1.0 | 126,500 |

| 2.0 | 251,000 |

This table represents a typical linear response obtained for a compound in GC-FID analysis, which is essential for accurate quantification.

Table 2: Hypothetical GC-FID Data for Isomer Ratio Determination of a this compound Sample

| Isomer | Retention Time (min) | Peak Area (Arbitrary Units) | Isomer Ratio (%) |

| cis-Methyl 2-isopropyl-4-pentenoate | 10.2 | 85,000 | 70.8 |

| trans-Methyl 2-isopropyl-4-pentenoate | 10.8 | 35,000 | 29.2 |

This table illustrates how the separation of isomers by GC allows for the determination of their relative abundance in a sample based on their integrated peak areas.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the isopropyl group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-Methyl 2-isopropyl-4-pentenoate. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional GC or HPLC impossible. gcms.cz Chiral chromatography is a specialized technique designed to resolve enantiomers. hplc.sknih.gov

Chiral gas chromatography (chiral GC) is a powerful tool for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. gcms.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) within the GC column. researchgate.nethplc.sk CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, leading to different retention times for the two enantiomers and allowing for their separation. nih.gov

Commonly used CSPs for the separation of chiral esters include derivatives of cyclodextrins. gcms.czhplc.sk The choice of the specific CSP is crucial and often requires screening of different columns to achieve optimal separation for a new compound. hplc.sk

To assess the enantiomeric purity of a sample of this compound, the sample would be injected into a chiral GC system. The resulting chromatogram would ideally show two separate peaks, one for each enantiomer. The enantiomeric excess can then be calculated from the areas of the two peaks using the formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Illustrative Data for Chiral GC Analysis:

The following hypothetical data illustrates the assessment of enantiomeric purity using chiral GC.

Table 3: Hypothetical Chiral GC Separation Data for a Non-Racemic Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) | Enantiomeric Excess (ee) (%) |

| (R)-Methyl 2-isopropyl-4-pentenoate | 15.4 | 150,000 | 80.0 |

| (S)-Methyl 2-isopropyl-4-pentenoate | 16.1 | 25,000 |

This table demonstrates the separation of enantiomers on a chiral column and the calculation of enantiomeric excess from the peak areas, a critical parameter for stereoselective synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the microscopic world of molecules. For a compound like Methyl 2-isopropyl-4-pentenoate, these calculations can predict a wide range of properties with remarkable accuracy, guiding experimental work and providing fundamental understanding.

Determination of Molecular Conformations and Energetics

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. This compound, with its rotatable single bonds, can exist in numerous conformations. Computational methods, particularly Density Functional Theory (DFT), are adept at exploring the potential energy surface of a molecule to identify its most stable conformers.

The process of conformational analysis involves systematically rotating the bonds of the molecule and calculating the energy of each resulting geometry. ifes.edu.br This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them. For instance, studies on similar organic molecules have shown that even simple molecules can have a surprising number of accessible conformers. arxiv.org The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant. The analysis of these conformations provides valuable information about the molecule's flexibility and preferred shapes, which can influence its interactions with other molecules and its reactivity. ifes.edu.br

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which are essential for the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformation, theoretical chemical shifts can be obtained. nih.gov These predicted shifts can then be compared with experimental spectra to confirm the structure of the molecule or to assign specific signals to particular atoms. The accuracy of these predictions has been shown to be high enough to aid in the structural elucidation of complex organic molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. By mapping out the energy landscape of a reaction, chemists can gain a deep understanding of how reactants are transformed into products.

Identification of Transition States and Reaction Pathways

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. wikipedia.org Identifying the structure and energy of the transition state is key to understanding the reaction mechanism. bath.ac.uk Computational methods can locate these transition states on the potential energy surface, which are characterized as saddle points with one imaginary vibrational frequency. wikipedia.org

For reactions involving unsaturated esters like this compound, such as addition reactions to the double bond or hydrolysis of the ester group, computational modeling can map out the entire reaction pathway. This includes identifying any intermediate species that may be formed during the reaction. For example, studies on the reactions of radicals with unsaturated methyl esters have successfully used computational methods to explore various reaction channels. nih.gov

Kinetic and Thermodynamic Insights into Chemical Transformations

Once the reactants, products, and transition states of a reaction have been computationally characterized, valuable kinetic and thermodynamic information can be derived.

Kinetics: Transition State Theory (TST) is a fundamental theory used to calculate the rate constant of a chemical reaction. wikipedia.orgyoutube.com By determining the energy barrier of the reaction (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated. youtube.com Computational studies on the oxidation of esters, for instance, have used TST to calculate reaction rate coefficients, providing insights into their combustion and atmospheric chemistry. nih.gov These kinetic parameters are vital for predicting how fast a reaction will proceed and for understanding the factors that influence its speed.

Structure-Reactivity Relationship Predictions and Design Principles

A major goal of computational chemistry is to establish relationships between the structure of a molecule and its reactivity. This understanding allows for the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For a class of compounds like pentenoic acid esters, QSAR models could be developed to predict their reactivity in various chemical transformations based on descriptors such as electronic properties (e.g., atomic charges, dipole moment) and steric parameters.

Furthermore, computational analysis of the electronic structure, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide significant insights into a molecule's reactivity. researchgate.net For instance, the shape and energy of the LUMO can indicate the most likely site for nucleophilic attack on an unsaturated ester. Understanding these electronic effects is crucial for predicting and controlling the outcome of chemical reactions. mdpi.com By systematically modifying the structure of this compound in silico and calculating its properties, computational chemists can derive design principles for creating new esters with tailored reactivity profiles.

Applications and Synthetic Utility of Methyl 2 Isopropyl 4 Pentenoate in Advanced Organic Synthesis

Role as a Key Precursor in Natural Product Total Synthesis

The intricate and diverse architectures of natural products present a formidable challenge to synthetic chemists. Methyl 2-isopropyl-4-pentenoate and its derivatives have emerged as valuable starting materials in the strategic assembly of these complex molecules.

Stereocontrolled Synthesis of Complex Molecular Architectures

The stereochemical configuration of a molecule is paramount to its biological activity. The chiral center at the C2 position of this compound offers a strategic handle for introducing and controlling stereochemistry in a synthetic sequence. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to this molecule.

For instance, the development of processes for producing optically active forms of related compounds, such as (S)-(4E)-5-chloro-2-isopropyl-4-pentenoate, highlights the importance of stereocontrol. ontosight.ai Enzymatic resolution of the racemic ester using lipases or esterases can provide access to enantiomerically enriched starting materials. This enantiopure precursor can then be elaborated through a series of stereoselective reactions, such as diastereoselective additions to the double bond or stereospecific transformations of the ester group, to construct complex chiral molecules. The ability to set a specific stereocenter early in a synthetic route is a cornerstone of modern natural product synthesis.

Building Block for Polyketide and Isoprenoid Scaffolds

Polyketides and isoprenoids represent two of the largest and most structurally diverse classes of natural products, with a wide range of biological activities. The carbon skeleton of this compound can be conceptually dissected to reveal its potential as a building block for these scaffolds.

The main chain of the molecule can be considered a five-carbon unit, which can be incorporated into the growing backbone of a polyketide chain. The isopropyl group at the C2 position can serve as a branching element, a common feature in many polyketide structures. Although direct incorporation of this compound into a polyketide synthase enzymatic pathway is not a conventional approach, its chemical synthesis can be designed to mimic the structural motifs found in these natural products.

In the context of isoprenoid synthesis, the branched five-carbon unit of this compound is reminiscent of the fundamental isoprene (B109036) unit. While not a direct biosynthetic precursor, chemical transformations can be envisioned to convert it into more conventional isoprenoid building blocks. For example, reduction of the ester and subsequent modifications could lead to functionalized isoprene-like units that can be employed in terpene and steroid synthesis.

Intermediate in the Synthesis of Functional Organic Molecules

Beyond the realm of natural product synthesis, this compound and its derivatives serve as crucial intermediates in the production of a variety of functional organic molecules, including those with applications in agriculture and the flavor and fragrance industry.

Building Blocks for Agrochemical Intermediates (focus on chemical synthesis)

A significant application of derivatives of this compound lies in the synthesis of agrochemicals. The chlorinated analog, (4E)-5-chloro-2-isopropyl-4-pentenoate, is a known intermediate for the preparation of insecticides and antihypertensive agents. ontosight.ai

The synthesis of this key intermediate can be achieved through a multi-step chemical process. One reported method involves the dealkoxycarbonylation of a dialkyl 2-[(2E)-3-chloro-2-propenyl]-2-isopropylmalonate. ontosight.ai This process is often carried out in a polar solvent in the presence of water and an inorganic salt under heating. ontosight.ai The resulting (4E)-5-chloro-2-isopropyl-4-pentenoate can then be further functionalized to produce the final active agrochemical ingredient. The presence of the chloroalkene moiety provides a reactive site for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, to build the desired molecular complexity of the target pesticide.

| Intermediate | Synthetic Target | Key Transformation | Reference |

| (4E)-5-chloro-2-isopropyl-4-pentenoate | Insecticides, Antihypertensive agents | Dealkoxycarbonylation | ontosight.ai |

Synthetic Pathways to Flavor and Fragrance Precursors (focus on chemical synthesis, not organoleptic properties)

The structural motifs present in this compound are also found in various flavor and fragrance compounds. While direct organoleptic properties of the title compound are not the focus, its chemical transformation into precursors for such molecules is of synthetic interest. The combination of the ester group and the terminal double bond allows for a range of chemical modifications to generate diverse molecular structures.

For example, hydrogenation of the double bond would yield Methyl 2-isopropylpentanoate, a saturated ester. Alternatively, epoxidation of the double bond followed by ring-opening reactions can introduce new functional groups and stereocenters, leading to a variety of derivatives. These derivatives, with their specific carbon skeletons and functional group arrangements, can then serve as precursors for the synthesis of more complex molecules used in the flavor and fragrance industry. The synthetic versatility of this compound makes it a valuable starting point for the exploration of new chemical entities with potential applications in this field.

Monomer and Polymer Chemistry Applications

Currently, there is a notable lack of publicly available research detailing the direct application of this compound as a monomer in polymerization reactions or its broader utility in polymer chemistry. The presence of a terminal double bond suggests its potential as a monomer for addition polymerization. However, the steric hindrance provided by the isopropyl group at the alpha-position to the ester may significantly impact its reactivity and the feasibility of achieving high molecular weight polymers.

Further research would be required to explore its polymerization behavior under various catalytic conditions, such as free-radical, anionic, or coordination polymerization. Investigations into its copolymerization with other monomers could also be a fruitful area of study, potentially leading to the development of new polymeric materials with unique properties imparted by the isopropoxycarbonyl and allyl functionalities. The potential for post-polymerization modification of the ester group could also offer a route to functional polymers. Despite the current absence of data, the molecular structure of this compound warrants exploration within the field of polymer science.

Functional Monomer for Polyamide and Polyester (B1180765) Synthesis

While direct, documented evidence of this compound's use as a primary monomer in large-scale commercial polyamide or polyester production is not prevalent in publicly available research, its chemical structure suggests a theoretical utility as a functional monomer or comonomer. The presence of the terminal alkene and the ester group allows for potential incorporation into polymer chains through various mechanisms.

Unsaturated esters are known to be valuable precursors in the synthesis of polyesters. google.com The double bond can be a site for polymerization or for post-polymerization modification. For instance, in the synthesis of unsaturated polyester resins, monomers containing double bonds are crucial for subsequent cross-linking reactions. google.com

The synthesis of polyamides typically involves the reaction of a diamine with a diacid or its derivative. chemsynthesis.com While this compound does not possess the typical difunctionality required for linear step-growth polymerization on its own, its terminal double bond could be functionalized to introduce an amine or a carboxylic acid group, thereby converting it into a polymerizable monomer.

The following table outlines the theoretical functionalization of this compound to create monomers suitable for polyamide and polyester synthesis.

| Target Polymer | Required Functional Groups | Potential Functionalization of this compound | Reaction Type |

| Polyamide | Amine and Carboxylic Acid (or derivatives) | Hydroformylation followed by reductive amination to introduce an amine group. | Hydroformylation, Reductive Amination |

| Polyester | Diol and Diacid (or derivatives) | Hydroboration-oxidation to introduce a hydroxyl group. | Hydroboration-Oxidation |

It is important to note that these are hypothetical pathways, and further research would be needed to establish the viability and efficiency of these routes for polymer synthesis.

Application in Click Chemistry and Polymerization Reactions

The terminal alkene in this compound presents a reactive handle for various polymerization reactions and "click chemistry" applications. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. scripps.edumt.com

One of the most prominent click reactions is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. alfa-chemistry.com This reaction is known for its high efficiency and is used in polymer modification and surface functionalization. alfa-chemistry.com The double bond in this compound could potentially participate in such reactions, allowing it to be grafted onto surfaces or incorporated into polymer networks.

In terms of polymerization, the vinyl group of this compound makes it a potential candidate for several types of polymerization:

Radical Polymerization: The terminal double bond can undergo radical polymerization, similar to other vinyl monomers, to form a polymer with a polyalkane backbone and ester side chains.

Acyclic Diene Metathesis (ADMET) Polymerization: While this compound is not a diene itself, it could potentially be used as a chain-terminating agent or co-monomer in ADMET polymerization to control molecular weight or introduce specific end-groups. ADMET is a powerful method for synthesizing polyesters from diene monomers. alfa-chemistry.com

The table below summarizes the potential polymerization reactions involving this compound.

| Polymerization / Click Reaction | Reactive Site on this compound | Potential Outcome |

| Thiol-ene Click Reaction | Terminal Alkene | Thioether linkage, surface functionalization, hydrogel formation |

| Radical Polymerization | Terminal Alkene | Poly(this compound) |

| ADMET Polymerization | Terminal Alkene (as a comonomer) | Incorporation into polyester chains, molecular weight control |

Further empirical studies are required to validate these potential applications and to determine the reactivity and performance of this compound in these chemical transformations.

Development of Pharmaceutical Intermediates

A significant and documented application of this compound is in the synthesis of pharmaceutical intermediates. Its structure serves as a valuable building block for more complex molecules with therapeutic properties.

A key example is its use in the synthesis of apronal (B1667573) , also known as allylisopropylacetylurea, a hypnotic/sedative drug. A patented process describes the reaction of an alkyl 2-isopropyl-4-pentenoate (where the alkyl group can be methyl) with an alkali metal salt of urea (B33335), such as sodium urea, in an aprotic polar solvent to produce apronal. google.com The patent also outlines a method for preparing the intermediate, this compound, through the dealkoxycarbonylation of dialkylallyl isopropyl malonate. google.com

The synthetic route to apronal from this compound is summarized below:

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Sodium Urea | Dimethylformamide (DMF) | Apronal (Allylisopropylacetylurea) |

Furthermore, a related compound, (4E)-5-chloro-2-isopropyl-4-pentenoate , is a known intermediate for the synthesis of agrochemicals and medicines. google.com Specifically, it has been identified as a useful intermediate for antihypertensive agents. google.com The synthesis of this chlorinated analogue often starts from precursors that are structurally similar to this compound, highlighting the utility of this chemical scaffold in medicinal chemistry. google.com

The versatility of the α-isopropyl-γ,δ-unsaturated ester framework allows for various chemical modifications, making it a valuable precursor for a range of pharmaceutical targets.

Future Research Directions and Emerging Trends

Development of Novel and Highly Sustainable Synthetic Methodologies

The imperative to develop environmentally benign chemical processes has spurred significant research into sustainable synthetic methods. Future efforts in the synthesis of Methyl 2-isopropyl-4-pentenoate are expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. dergipark.org.trnih.gov

A key area of development is the application of biocatalysis. Enzymes, with their high selectivity and ability to function under mild conditions, offer a powerful alternative to traditional chemical catalysts. jocpr.compharmasalmanac.com Research is increasingly focused on identifying and engineering enzymes, such as lipases and esterases, for the efficient and stereoselective synthesis of chiral esters. jocpr.comacs.org These biocatalytic approaches not only enhance the sustainability of the synthesis but also provide access to enantiomerically pure compounds, which are often crucial for pharmaceutical applications. jocpr.commdpi.com The use of whole-cell biotransformations is another promising avenue, potentially simplifying reaction setups and reducing costs. unimi.it

Furthermore, the development of solvent-free or green solvent-based reaction systems is a critical trend. nih.govmdpi.com The use of water as a reaction medium, for instance, can mitigate the environmental impact associated with volatile organic solvents and in some cases, even enhance reaction rates and selectivity. unimi.itrsc.org The exploration of innovative reaction media and conditions will be instrumental in designing truly sustainable synthetic routes to this compound.

Exploration of Advanced Catalytic Systems for Precision Chemical Synthesis

The precision with which chemical bonds are formed is paramount in modern organic synthesis. The development of advanced catalytic systems is central to achieving high levels of chemo-, regio-, and stereoselectivity in the synthesis of complex molecules like this compound.

Transition-metal catalysis continues to be a fertile ground for innovation. ekb.eg Palladium, rhodium, and copper complexes have demonstrated significant utility in a variety of C-C bond-forming reactions, which are fundamental to the synthesis of substituted pentenoate structures. rsc.orgnih.govacs.org Recent advancements include the development of highly active and selective palladium pincer catalysts for the formation of α-aryl ketones and the use of cobalt complexes for conjugate additions to α,β-unsaturated systems. rsc.org A recent breakthrough by chemists at Yokohama National University involves the creation of rhodium-ruthenium (RhRu) bimetallic oxide clusters that are highly efficient for ester production using oxygen as the only oxidant, representing a significant step towards greener chemistry. labmanager.com

The design of catalysts that can be easily recovered and reused is another key focus, with polymer-supported catalysts showing considerable promise. nih.gov Moreover, the evolution of catalytic stereoselective olefin metathesis, with the development of sophisticated molybdenum and ruthenium-based catalysts, offers powerful tools for constructing complex olefinic structures with precise control over stereochemistry. nih.gov These advanced catalytic systems will undoubtedly play a crucial role in the future synthesis of structurally diverse and functionally optimized derivatives of this compound.

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemical reactions are discovered and optimized. This integrated approach is becoming increasingly vital in the quest for novel and efficient synthetic methodologies for compounds such as this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and designing novel catalysts. rsc.orgrsc.orgchemrxiv.org By modeling transition states and reaction pathways, researchers can gain deep insights into the factors that control reactivity and selectivity. rsc.orgresearchgate.net This understanding enables the rational design of catalysts and reaction conditions to achieve desired outcomes, moving beyond traditional trial-and-error approaches. dergipark.org.trrsc.org For instance, DFT studies have been successfully employed to understand the mechanism of copper-catalyzed carboxylation of arylboronate esters, providing valuable information for optimizing the reaction. researchgate.net

The application of computational tools extends to predicting the feasibility of new reactions and identifying promising substrates. mit.edunih.gov This "in silico" screening can significantly accelerate the discovery process by prioritizing experiments with the highest probability of success. mit.edu As computational power and algorithmic sophistication continue to grow, the integration of these predictive models with automated synthesis platforms holds the potential to dramatically accelerate the pace of reaction discovery and development in the field of ester synthesis. nih.gov

Expansion of Synthetic Utility through Unprecedented Chemical Transformations

The value of a chemical building block is directly proportional to the diversity of chemical transformations it can undergo. Future research will undoubtedly focus on expanding the synthetic utility of this compound by exploring novel and unprecedented chemical reactions.

One emerging area is the use of photoenolization to achieve contra-thermodynamic isomerization of α,β-unsaturated esters to their α-tertiary β,γ-alkenyl counterparts. acs.org This strategy, which involves the enantioselective protonation of a transient photoenol, provides access to valuable chiral building blocks that are difficult to synthesize using conventional methods. acs.org

Furthermore, the strategic cleavage of C-C bonds in derivatives of unsaturated compounds is proving to be a powerful tool for the synthesis of complex and densely functionalized molecules. nih.gov This approach allows for the "re-engineering" of molecular scaffolds, opening up new pathways to diverse natural products and other high-value compounds. nih.gov

The exploration of novel cycloaddition reactions also holds significant promise. For example, the hexadehydro-Diels-Alder reaction, which utilizes alkynes and diynes, allows for the rapid construction of highly functionalized aromatic rings. wikipedia.org The development of new catalytic systems for cycloadditions, such as the N-heterocyclic selone-catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes, further expands the toolbox for creating complex cyclic structures. acs.org By harnessing these and other innovative transformations, the synthetic potential of this compound and its derivatives can be significantly broadened, paving the way for the creation of novel molecules with unique properties and applications. The functionalization of pentenoate groups in materials like hyaluronic acid hydrogels also highlights the potential for this class of compounds in biomaterials science. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-isopropyl-4-pentenoate with high purity, and how can researchers validate its structural integrity?

- Methodology : Synthesis typically involves esterification of 2-isopropyl-4-pentenoic acid with methanol under acid catalysis. To ensure purity (≥95%), gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) should be used for structural confirmation. Purity validation can employ high-performance liquid chromatography (HPLC) with UV detection, referencing pharmacopeial standards for calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Engineering controls like fume hoods are mandatory to minimize inhalation risks. Airborne concentrations should be monitored using gas detectors. Emergency showers and eyewash stations must be accessible. Contaminated clothing must be removed immediately and laundered separately .

Advanced Research Questions

Q. How does this compound inactivate cytochrome P-450 enzymes, and what experimental models are suitable for studying this mechanism?

- Methodology : The compound covalently modifies the heme prosthetic group of cytochrome P-450, as demonstrated in rat liver microsomal models. In vitro assays using liver microsomes or recombinant P-450 isoforms (e.g., CYP2E1) combined with mass spectrometry can identify heme adducts. Time-dependent inactivation kinetics should be analyzed using substrate depletion assays .

Q. What analytical techniques are effective in characterizing non-epoxide metabolic pathways of this compound?

- Methodology : Contrary to typical allylic esters, this compound does not form epoxide metabolites. Use ultra-high-resolution mass spectrometry (HRMS) or stable isotope labeling to track metabolic byproducts. Comparative studies with analogues (e.g., 2-isopropyl-4-pentenamide) can clarify pathway specificity .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across different experimental systems?

- Methodology : Cross-validate findings using orthogonal assays:

- In vitro : Human/rat hepatocyte incubations with LC-MS/MS quantification.

- In silico : Molecular docking simulations to predict enzyme-binding affinities.

Discrepancies may arise from species-specific P-450 expression or assay conditions (e.g., NADPH concentration) .

Q. What strategies ensure reliable quantification of this compound in complex biological matrices?

- Methodology : Employ isotope dilution assays with deuterated internal standards. Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS minimizes matrix interference. Calibration curves must span expected physiological ranges (e.g., 0.1–100 µM), validated per ICH guidelines .

Experimental Design Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable enzyme inactivation rates), control for variables such as microsomal preparation integrity, reducing agent stability (e.g., dithiothreitol), and heme content quantification via pyridine hemochromogen assays .

- Reference Standards : Use USP/EP-certified reference materials for analytical method validation. Impurity profiling should align with pharmacopeial monographs (e.g., identification thresholds ≤0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.